![molecular formula C12H17N3O2 B5780283 N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide, also known as HDP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. HDP is a hydrazine derivative that has been shown to exhibit potent biological activities, making it a promising candidate for drug discovery and development. In
Wirkmechanismus
The exact mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide is not fully understood. However, it has been proposed that N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to exhibit various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress, and reducing inflammation. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has also been shown to modulate various enzymes and proteins such as caspases, Bcl-2, and COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments such as its potent biological activity, its ability to modulate various signaling pathways, and its potential for drug discovery and development. However, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide also has some limitations such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide research such as exploring its potential applications in other scientific research fields, investigating its toxicity and safety profile, and optimizing its chemical structure for improved biological activity. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide also has potential applications in drug discovery and development, and further studies are needed to fully explore its therapeutic potential.
Conclusion
In conclusion, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide is a promising chemical compound that has been extensively studied for its potential applications in various scientific research fields. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide exhibits potent biological activity and has the potential for drug discovery and development. Further studies are needed to fully understand its mechanism of action, toxicity, and therapeutic potential.
Synthesemethoden
The synthesis of N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide involves the reaction of 3-(hydrazinocarbonyl)benzoic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been studied for its potential applications in various scientific research fields such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has also been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)11(17)14-9-6-4-5-8(7-9)10(16)15-13/h4-7H,13H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZGNOLQAMEWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)
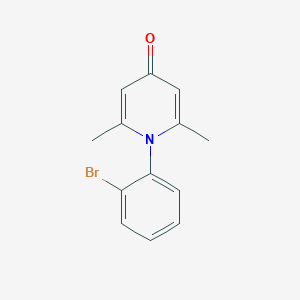

![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)
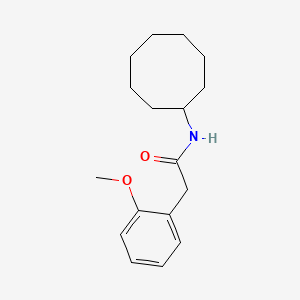
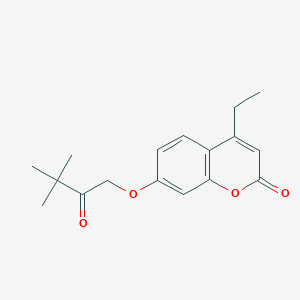
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
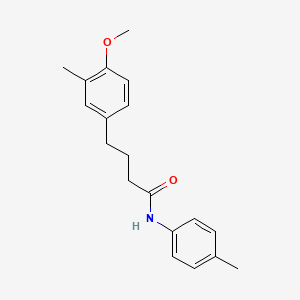
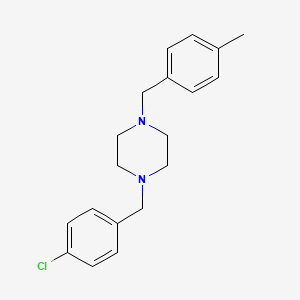


![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)